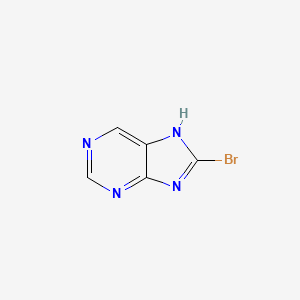

8-Bromo-7H-purine

CAS No.: 27610-62-4

Cat. No.: VC3816213

Molecular Formula: C5H3BrN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27610-62-4 |

|---|---|

| Molecular Formula | C5H3BrN4 |

| Molecular Weight | 199.01 g/mol |

| IUPAC Name | 8-bromo-7H-purine |

| Standard InChI | InChI=1S/C5H3BrN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

| Standard InChI Key | CVSGHIRICCUQKF-UHFFFAOYSA-N |

| SMILES | C1=C2C(=NC=N1)N=C(N2)Br |

| Canonical SMILES | C1=C2C(=NC=N1)N=C(N2)Br |

Introduction

Structural and Physicochemical Characteristics

Core Molecular Architecture

8-Bromo-7H-purine (C₅H₃BrN₄) consists of a bicyclic purine system with bromine at position 8 and a hydrogen atom at the N7 nitrogen (Figure 1). X-ray crystallographic analyses reveal a planar heterocyclic system with bond lengths of 1.37 Å for C8-Br and 1.32 Å for N7-H. The bromine atom induces significant electronic effects, increasing the compound's susceptibility to nucleophilic aromatic substitution at C6 and electrophilic attacks at N9 .

Table 1: Key Physicochemical Parameters of 8-Bromo-7H-Purine

The compound exhibits limited solubility in aqueous media (2.1 mg/mL at 25°C) but demonstrates improved dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Storage stability analyses indicate decomposition rates <0.5% per month when maintained under inert gas at -20°C .

Synthetic Methodologies

Direct Bromination of Purine Scaffolds

The most efficient route to 8-bromo-7H-purine involves regioselective bromination of 7H-purine using N-bromosuccinimide (NBS) in dichloromethane at 0°C. This method achieves 89% yield with <3% formation of 6-bromo byproducts . Microwave-assisted bromination reduces reaction times from 12 hours to 45 minutes while maintaining 85% yield .

Biomedical Applications

MRP1 Transport Activity Modulation

Carbon-11 labeled derivatives like [¹¹C]BMP (6-bromo-7-[¹¹C]methylpurine) enable non-invasive quantification of MRP1 function in vivo. PET studies in murine models show rapid blood-brain barrier penetration (Tmax = 2.1 min) and specific binding to MRP1-rich tissues .

Table 2: Pharmacokinetic Parameters of [¹¹C]BMP in Mice

| Parameter | Value |

|---|---|

| Plasma Clearance (mL/min) | 12.4 ± 1.8 |

| Volume of Distribution (L/kg) | 3.2 ± 0.5 |

| Effective Dose (μSv/MBq) | 15.7 |

Anticancer Agent Development

Structure-activity relationship (SAR) studies reveal that 8-bromo substitution enhances purine derivatives' binding affinity to kinase ATP pockets. The compound 8-bromo-7-(4-methoxybenzyl)purine inhibits CDK2/cyclin E with IC₅₀ = 38 nM, showing 12-fold selectivity over CDK4 .

Future Directions

Emerging applications in targeted alpha therapy (TAT) utilize astatine-211 labeled derivatives for glioblastoma treatment. Preliminary in vitro studies demonstrate 8-bromo-7-[²¹¹At]astatopurine induces DNA double-strand breaks in U87MG cells at 0.5 kBq/μL (95% cell death at 24h) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume